4-Hydroxy-5-(perchlorophenyl)indole
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Overview
Description
4-Hydroxy-5-(perchlorophenyl)indole is a synthetic compound belonging to the indole family, which is characterized by a benzene ring fused to a pyrrole ring. Indole derivatives are known for their significant biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-(perchlorophenyl)indole typically involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The specific conditions for synthesizing this compound include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH), yielding the desired indole derivative in good yield .
Industrial Production Methods: Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of environmentally benign solvents like water and green chemistry principles is increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-5-(perchlorophenyl)indole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
4-Hydroxy-5-(perchlorophenyl)indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its role in developing new therapeutic agents targeting various diseases.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-(perchlorophenyl)indole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
5-Fluoroindole: Known for its antiviral properties.
Indole-3-carbinol: Studied for its anticancer effects.
Uniqueness: 4-Hydroxy-5-(perchlorophenyl)indole is unique due to its perchlorophenyl group, which imparts distinct electronic properties and enhances its biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C14H6Cl5NO |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
5-(2,3,4,5,6-pentachlorophenyl)-1H-indol-4-ol |
InChI |
InChI=1S/C14H6Cl5NO/c15-9-8(10(16)12(18)13(19)11(9)17)6-1-2-7-5(14(6)21)3-4-20-7/h1-4,20-21H |
InChI Key |
GXRDOLULENBLQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)O |
Origin of Product |
United States |
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